Cas no 2171269-00-2 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopentanoic acid)

(2R)-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopentanoic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key structural features include an Fmoc-protected amine group and a 2,2-dimethylpropanamide side chain, enhancing steric hindrance to minimize unwanted side reactions during coupling steps. The chiral (2R) configuration ensures stereochemical integrity in peptide assembly. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and efficient deprotection with piperidine. Its design facilitates high-purity peptide production, making it suitable for research applications requiring precise control over peptide sequence and conformation. The dimethyl substitution further improves solubility in common organic solvents used in SPPS protocols.
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopentanoic acid structure
2171269-00-2 structure
Product name:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopentanoic acid
CAS No:2171269-00-2
MF:C25H30N2O5
MW:438.516107082367
CID:5961692
PubChem ID:165551004

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopentanoic acid
    • (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]pentanoic acid
    • EN300-1488466
    • 2171269-00-2
    • Inchi: 1S/C25H30N2O5/c1-4-9-21(22(28)29)27-23(30)25(2,3)15-26-24(31)32-14-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h5-8,10-13,20-21H,4,9,14-15H2,1-3H3,(H,26,31)(H,27,30)(H,28,29)/t21-/m1/s1
    • InChI Key: HHKVYRVDFRIZBJ-OAQYLSRUSA-N
    • SMILES: O(C(NCC(C)(C)C(N[C@@H](C(=O)O)CCC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 10
  • Complexity: 657
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.1

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1488466-50mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]pentanoic acid
2171269-00-2
50mg
$2044.0 2023-09-28
Enamine
EN300-1488466-1.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]pentanoic acid
2171269-00-2
1g
$0.0 2023-06-06
Enamine
EN300-1488466-500mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]pentanoic acid
2171269-00-2
500mg
$2336.0 2023-09-28
Enamine
EN300-1488466-100mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]pentanoic acid
2171269-00-2
100mg
$2142.0 2023-09-28
Enamine
EN300-1488466-5000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]pentanoic acid
2171269-00-2
5000mg
$7058.0 2023-09-28
Enamine
EN300-1488466-250mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]pentanoic acid
2171269-00-2
250mg
$2239.0 2023-09-28
Enamine
EN300-1488466-10000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]pentanoic acid
2171269-00-2
10000mg
$10464.0 2023-09-28
Enamine
EN300-1488466-2500mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]pentanoic acid
2171269-00-2
2500mg
$4771.0 2023-09-28
Enamine
EN300-1488466-1000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]pentanoic acid
2171269-00-2
1000mg
$2433.0 2023-09-28

Additional information on (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopentanoic acid

Comprehensive Analysis of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopentanoic acid (CAS No. 2171269-00-2)

In the realm of peptide synthesis and pharmaceutical research, (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopentanoic acid (CAS No. 2171269-00-2) has emerged as a critical building block. This compound, often abbreviated as Fmoc-protected amino acid derivative, plays a pivotal role in solid-phase peptide synthesis (SPPS). Its unique structural features, including the Fmoc group and dimethylpropanamide moiety, make it indispensable for researchers developing novel therapeutics and biomaterials.

The growing interest in peptide-based drugs and bioconjugation techniques has propelled the demand for high-purity Fmoc-amino acid derivatives. Recent studies highlight its utility in designing targeted drug delivery systems and antibody-drug conjugates (ADCs), addressing current challenges in oncology and autoimmune diseases. With the global peptide synthesis market projected to exceed $730 million by 2027, compounds like CAS 2171269-00-2 are gaining unprecedented attention from both academic and industrial researchers.

From a chemical perspective, the sterically hindered dimethylpropanamide group in this compound enhances stability against enzymatic degradation – a key consideration for oral peptide therapeutics. This aligns with the pharmaceutical industry's focus on improving bioavailability of peptide drugs, a frequently searched topic in medicinal chemistry forums. The Fmoc protecting group remains gold standard in SPPS due to its orthogonal deprotection characteristics under mild basic conditions.

Analytical data for 2171269-00-2 reveals excellent compatibility with modern microwave-assisted peptide synthesis techniques, answering a common query among peptide chemists optimizing synthesis protocols. HPLC analyses typically show purity levels >98%, meeting stringent requirements for GMP-grade peptide production. The compound's chiral purity (2R configuration) is particularly valuable for creating stereospecific bioactive peptides, addressing the growing demand for enantiomerically pure pharmaceutical ingredients.

In formulation science, the amphipathic nature of this Fmoc-amino acid derivative enables its use in developing self-assembling peptide nanostructures – a hot topic in nanomedicine research. This property has sparked interest for applications ranging from 3D bioprinting scaffolds to vaccine adjuvants, areas witnessing exponential growth in scientific publications and patent filings. The compound's carboxylic acid terminus provides versatile conjugation options, facilitating its incorporation into complex peptide-drug conjugates.

Stability studies indicate that CAS 2171269-00-2 maintains integrity under standard storage conditions (-20°C, desiccated), addressing practical concerns raised in research forums about amino acid derivative shelf life. Its solubility profile (favors polar aprotic solvents) makes it compatible with automated peptide synthesizers, a frequently discussed technical aspect in peptide synthesis optimization threads. These practical advantages contribute to its widespread adoption in high-throughput combinatorial peptide library generation.

The environmental impact of peptide synthesis reagents has become a significant concern, and 2171269-00-2 offers advantages in this regard. Its Fmoc protection strategy generates less hazardous waste compared to alternative protecting groups, aligning with green chemistry principles increasingly demanded by regulatory agencies. This aspect responds to growing searches about sustainable peptide synthesis methods in the scientific community.

Looking forward, the unique structural attributes of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidopentanoic acid position it as a key player in emerging fields like peptide nucleic acids and peptide-based biosensors. As the pharmaceutical industry shifts toward personalized medicine, the demand for specialized amino acid building blocks with tailored properties will continue to rise, ensuring the ongoing relevance of this scientifically valuable compound.

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